molecular formula C5H6N2O2 B175612 5-methyl-1H-imidazole-4-carboxylic acid CAS No. 1457-59-6

5-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B175612
CAS RN: 1457-59-6
M. Wt: 126.11 g/mol
InChI Key: ULHLTDXPKWELHQ-UHFFFAOYSA-N
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Patent
US04565875

Procedure details

Sodium hydroxide (70.0 g, 1.75 moles), followed by ethyl 5-methyl-1H-imidazole-4-carboxylate (34.0 g, 0.22 mole), were added to 500 ml of water. The reaction mixture was stirred and heated at reflux for one hour, cooled in an ice bath, and neutralized with 150 ml of concentrated hydrochloric acid. The precipitated solid was collected and dried to give 5-methyl-1H-imidazole-4-carboxylic acid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[NH:8][CH:7]=[N:6][C:5]=1[C:9]([O:11]CC)=[O:10].Cl>O>[CH3:3][C:4]1[NH:8][CH:7]=[N:6][C:5]=1[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
CC1=C(N=CN1)C(=O)OCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.